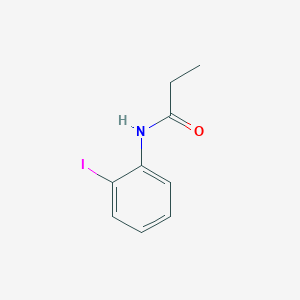
N-(2-iodophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)propanamide, also known as IPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPPA belongs to the class of amides and is a derivative of phenylpropanoic acid.
Wirkmechanismus
N-(2-iodophenyl)propanamide inhibits FAAH by covalently binding to the active site of the enzyme. This covalent bond results in irreversible inhibition of FAAH. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(2-iodophenyl)propanamide leads to an increase in endocannabinoid levels, which can have various biochemical and physiological effects. Endocannabinoids have been shown to play a role in pain modulation, inflammation, anxiety, and mood regulation. Therefore, N-(2-iodophenyl)propanamide has the potential to be used in the treatment of various diseases such as chronic pain, inflammation, anxiety disorders, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-iodophenyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and has been shown to be selective for FAAH over other enzymes. N-(2-iodophenyl)propanamide has also been shown to be stable in various biological matrices such as plasma and brain tissue. However, N-(2-iodophenyl)propanamide has some limitations for lab experiments. It is a reactive compound and can form covalent bonds with other proteins and enzymes. Therefore, care should be taken when handling N-(2-iodophenyl)propanamide.
Zukünftige Richtungen
There are several future directions for the study of N-(2-iodophenyl)propanamide. One potential direction is the development of N-(2-iodophenyl)propanamide analogs that have improved pharmacokinetic properties and selectivity for FAAH. Another potential direction is the study of the therapeutic potential of N-(2-iodophenyl)propanamide in various disease models. Additionally, the study of the effects of N-(2-iodophenyl)propanamide on other physiological processes such as memory and learning could provide valuable insights into the role of endocannabinoids in these processes.
Synthesemethoden
N-(2-iodophenyl)propanamide can be synthesized by the reaction of 2-iodobenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-iodophenyl)propanamide as a white solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)propanamide has been used in various scientific research studies. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH) in vitro and in vivo. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and mood regulation. Inhibition of FAAH by N-(2-iodophenyl)propanamide leads to an increase in endocannabinoid levels, which can have therapeutic benefits.
Eigenschaften
Produktname |
N-(2-iodophenyl)propanamide |
|---|---|
Molekularformel |
C9H10INO |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
N-(2-iodophenyl)propanamide |
InChI |
InChI=1S/C9H10INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
NVKPQYACAMBSHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1I |
Kanonische SMILES |
CCC(=O)NC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253054.png)

![1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253057.png)
![N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B253058.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B253060.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B253061.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B253063.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)